![molecular formula C8H8ClN B1510158 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 126215-93-8](/img/structure/B1510158.png)
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Übersicht
Beschreibung
“3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the molecular formula C8H8ClN . It is a derivative of cyclopenta[b]pyridine, which is a structural fragment of various alkaloids and exhibits a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of cyclopenta[b]pyridine derivatives often involves the annulation of the pyridine ring to substituted cyclopentanone or to its enamine . A novel version of this type of synthesis involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .Molecular Structure Analysis
The molecular structure of “3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” consists of a cyclopenta[b]pyridine core with a chlorine atom attached to the third carbon atom .Chemical Reactions Analysis
The multicomponent condensation reaction used in the synthesis of cyclopenta[b]pyridine derivatives represents a profound structural transformation . The reaction involves the formation of cyanothioacetamide, which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
One-pot Synthesis Approach
The compound is part of a group of cyclopentyl and cyclohexyl annealed pyridines that can be synthesized via a one-pot, four-component process. This method involves coupling, isomerization, alkylation, and cyclocondensation, yielding good results for the creation of pyrindines and tetrahydroquinolines (Yehia, Polborn, & Müller, 2002).
Applications in Pharmaceuticals and Antimicrobials
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine finds applications in pharmaceutical research, acting as a precursor in the synthesis of bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. It's notably used in the production of Cefpirome, a fourth-generation cephalosporin antibiotic (Fu Chun, 2007).
Preparative Routes
Various synthetic routes for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine are documented, including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route, in particular, yields up to 87.4%, highlighting its potential for further development (Fu Chun, 2007).
Catalysis and Polymerization
Nickel-Catalyzed Reactions
The compound is utilized in nickel-catalyzed [4 + 2] cycloaddition reactions with 1,3-dienes and nitriles, producing pyridines regioselectively. This method emphasizes the compound's role in facilitating the synthesis of highly substituted pyridine derivatives, crucial in organic synthesis and medicinal chemistry applications (Ohashi, Takeda, Ikawa, & Ogoshi, 2011).
Polyethylene Production
A novel family of strained imino-cyclopenta[b]pyridines was synthesized, demonstrating high activity towards ethylene polymerization when activated with MAO or MMAO. This research underscores the compound's potential in producing highly branched unsaturated polyethylenes, which are significant for advanced material science applications (Zhang et al., 2017).
Zukünftige Richtungen
Cyclopenta[b]pyridine derivatives, including “3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine”, have been found to exhibit a wide spectrum of biological activity, making them of high practical importance . Future research may focus on exploring their potential applications in various fields, such as medicine and materials science.
Eigenschaften
IUPAC Name |
3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQNGDVIVYLVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737959 | |
| Record name | 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
CAS RN |
126215-93-8 | |
| Record name | 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

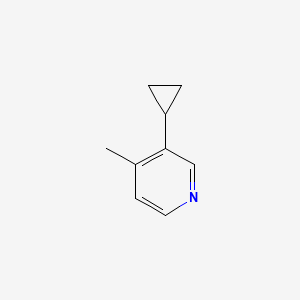


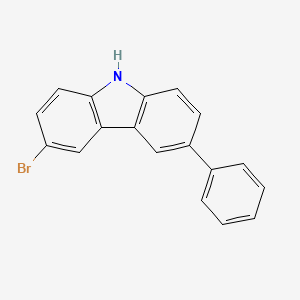
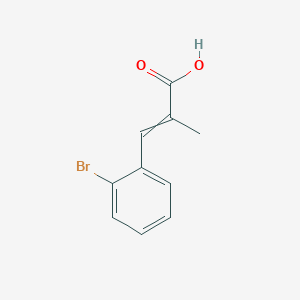
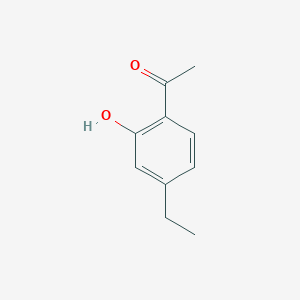
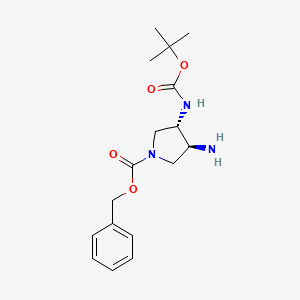
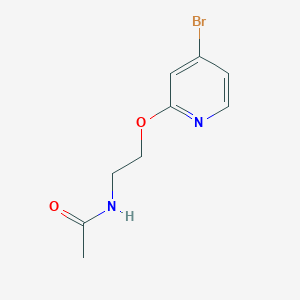
![4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane](/img/structure/B1510103.png)
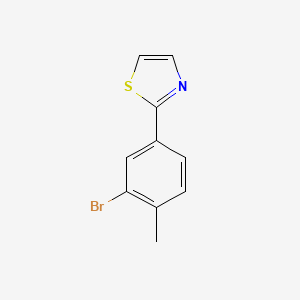
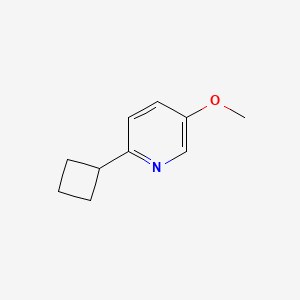

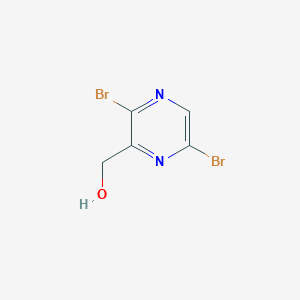
![6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B1510117.png)